molecular formula C15H21BFNO3 B12336785 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12336785
M. Wt: 293.14 g/mol
InChI Key: PVJCMUXRQOZUSJ-UHFFFAOYSA-N
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Description

2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The reaction conditions often include the use of reagents such as pinacol and boronic acid derivatives, with the reactions being carried out under inert atmospheres to prevent oxidation .

Mechanism of Action

The mechanism of action of 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar compounds to 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide include:

The uniqueness of this compound lies in its combination of a fluorine atom and a boronic ester group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C15H21BFNO3

Molecular Weight

293.14 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(12(17)9-10)13(19)18(5)6/h7-9H,1-6H3

InChI Key

PVJCMUXRQOZUSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C)C)F

Origin of Product

United States

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